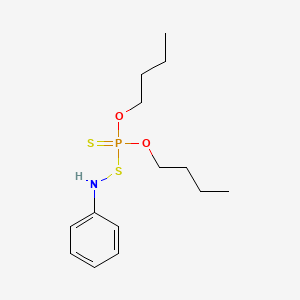
N-dibutoxyphosphinothioylsulfanylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-dibutoxyphosphinothioylsulfanylaniline is an organophosphorus compound that features a phosphinothioyl group bonded to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-dibutoxyphosphinothioylsulfanylaniline typically involves the reaction of aniline with dibutoxyphosphinothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Purification steps such as recrystallization or chromatography are employed to achieve the required purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-dibutoxyphosphinothioylsulfanylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Nitroaniline or halogenated aniline derivatives.
Applications De Recherche Scientifique
N-dibutoxyphosphinothioylsulfanylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of N-dibutoxyphosphinothioylsulfanylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-dibutoxyphosphinothioylsulfanylaniline: Unique due to its specific phosphinothioyl group and aniline structure.
Dibutyl phthalate: Commonly used as a plasticizer but lacks the phosphinothioyl group.
N-phenylphosphinothioylsulfanylaniline: Similar structure but with different alkyl groups.
Uniqueness
This compound stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields.
Propriétés
Numéro CAS |
65767-52-4 |
|---|---|
Formule moléculaire |
C14H24NO2PS2 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
N-dibutoxyphosphinothioylsulfanylaniline |
InChI |
InChI=1S/C14H24NO2PS2/c1-3-5-12-16-18(19,17-13-6-4-2)20-15-14-10-8-7-9-11-14/h7-11,15H,3-6,12-13H2,1-2H3 |
Clé InChI |
SAAGQWOXTJTBEW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=S)(OCCCC)SNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



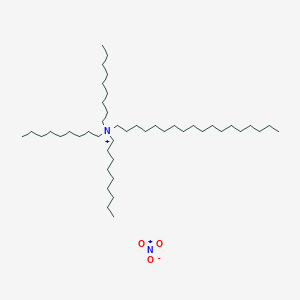

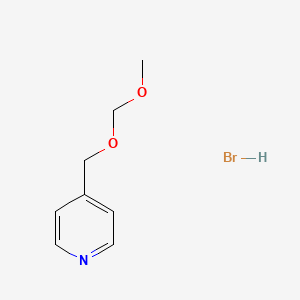
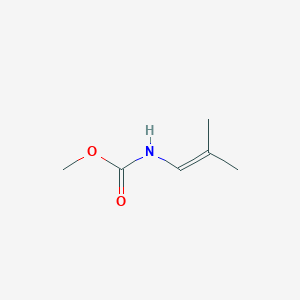
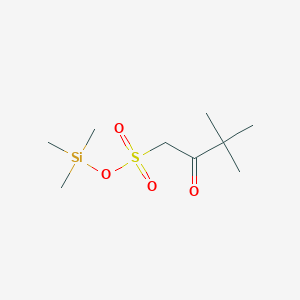
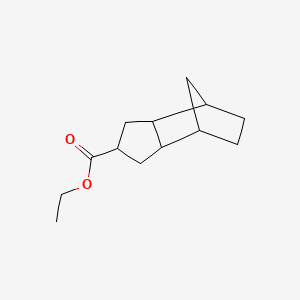
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
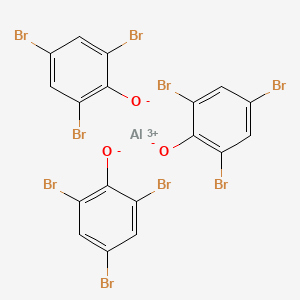
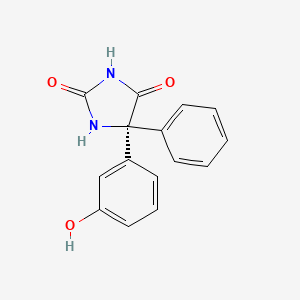

![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
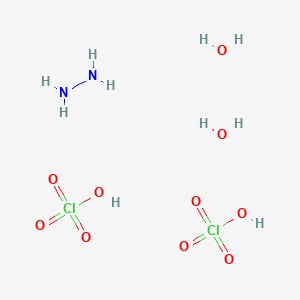
![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
